(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride
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Overview
Description
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features a pyridine ring substituted with an ethoxy group and an amino alcohol moiety, making it a versatile intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-ethoxypyridine, which can be obtained through the ethylation of pyridine.
Amino Alcohol Formation: The next step involves the introduction of the amino alcohol group. This can be achieved through a nucleophilic substitution reaction where an appropriate amino alcohol precursor reacts with 6-ethoxypyridine.
Chirality Introduction: The chiral center is introduced using a chiral auxiliary or a chiral catalyst to ensure the desired stereochemistry.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino alcohol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The ethoxy group on the pyridine ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Organic Synthesis: The compound is used as a building block for the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino alcohol moiety can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(6-ethoxypyridin-3-yl)propan-1-ol: Similar structure but with a different position of the amino alcohol group.
6-Ethoxypyridin-3-ylmethanol: Lacks the amino group, making it less versatile in certain reactions.
2-Amino-2-(3-pyridyl)ethanol: Similar amino alcohol moiety but without the ethoxy group on the pyridine ring.
Uniqueness
(S)-2-Amino-2-(6-ethoxypyridin-3-yl)ethanol hydrochloride is unique due to its specific combination of functional groups and chiral center, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for the synthesis of a wide range of biologically active compounds and materials.
Properties
IUPAC Name |
(2S)-2-amino-2-(6-ethoxypyridin-3-yl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-2-13-9-4-3-7(5-11-9)8(10)6-12;/h3-5,8,12H,2,6,10H2,1H3;1H/t8-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSQMQPZPTYYPY-DDWIOCJRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=NC=C(C=C1)[C@@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1951424-97-7 |
Source
|
Record name | 3-Pyridineethanol, β-amino-6-ethoxy-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951424-97-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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